molecular formula C39H39ClN8O6S B2901316 PROTAC BET 降解剂-10 CAS No. 1957234-97-7

PROTAC BET 降解剂-10

货号 B2901316
CAS 编号: 1957234-97-7
分子量: 783.3
InChI 键: KVKRYCAWRGWYNN-MBMZGMDYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

PROTAC BET Degrader-10 is a potent BET protein BRD4 degrader . It is a highly efficient and selective small molecule compound designed to degrade BET protein BRD4 . This compound functions by utilizing specific ligands that connect Cereblon and BRD4, with a DC50 value of 49 nM .


Synthesis Analysis

The synthesis of PROTACs involves the creation of a bifunctional molecule that consists of a ligand (mostly small-molecule inhibitor) of the protein of interest (POI) and a covalently linked ligand of an E3 ubiquitin ligase (E3) . The PROTAC can recruit E3 for POI ubiquitination, which is subjected to proteasome-mediated degradation .


Molecular Structure Analysis

The molecular weight of PROTAC BET Degrader-10 is 783.29 and its formula is C39H39ClN8O6S . The CAS number is 1957234-97-7 . The InChIKey is KVKRYCAWRGWYNN-MBMZGMDYSA-N .


Chemical Reactions Analysis

PROTACs, including PROTAC BET Degrader-10, induce a ternary complex between a target protein, degrader, and E3 ligase component, resulting in ubiquitination and subsequent degradation of the target protein via the ubiquitin proteasomal system (UPS) .


Physical And Chemical Properties Analysis

PROTAC BET Degrader-10 appears as a solid powder . It is soluble in DMSO at 100 mg/mL (127.67 mM) .

科学研究应用

1. 新的治疗理念

PROTAC BET 降解剂-10 通过诱导蛋白质降解代表了治疗方法的重大进步。这种新型疗法专注于靶向特定蛋白质进行降解,特别是在癌症治疗和其他疾病的背景下。它体现了从传统小分子抑制剂向使用蛋白水解靶向嵌合体 (PROTAC) 的更具针对性的方法的转变 (Yang 等人,2019).

2. 增强细胞效力和肿瘤消退

研究表明,小分子 BET 降解剂(如 this compound)在细胞模型中表现出显着的效力,导致肿瘤消退。这在白血病模型中尤为明显,其中这些化合物实现了显着的细胞效力,并且可以在体内诱导快速肿瘤消退 (Zhou 等人,2017).

3. 靶弹头和连接载体的选择

PROTAC(如 BET 降解剂-10)的有效性在很大程度上取决于靶弹头和连接载体的选择。研究表明,当不同的 BET 溴结构域抑制剂用作 PROTAC 的基础时,它们可以具有不同程度的效力和有效性,突出了在 PROTAC 开发中仔细设计的必要性 (Chan 等人,2017).

4. 在白血病和实体瘤中的应用

PROTAC BET 降解剂(如降解剂-10)在白血病模型和实体瘤中显示出有效的活性。它们能够在这些模型中实现完全且持久的肿瘤消退,证明了它们作为各种癌症类型中有效治疗剂的潜力 (Qin 等人,2018).

5. 多发性骨髓瘤的临床前模型

这些化合物已在多发性骨髓瘤的临床前模型中显示出活性,显示出克服传统治疗耐药性的潜力。它们降解 BRD4 和其他 BET 家族成员的能力,从而影响 c-MYC 等关键癌基因,具有重要的治疗意义 (Zhang 等人,2018).

6. 微环境激活的 BET 蛋白降解

对酶衍生点击 PROTAC(ENCTAC)的研究表明,它们可以在肿瘤微环境中被激活,特别是在缺氧条件下。这种靶向激活允许对 BET 蛋白(如 BRD4)进行精确下调,为更有效的癌症治疗提供了潜在策略 (Do 等人,2022).

7. 增强蛋白质降解策略

PROTAC 技术的最新发展,例如三价 PROTAC,已证明可以增强蛋白质降解。与二价对应物相比,这些化合物显示出显着提高的疗效和治疗窗口,为未来的癌症治疗提供了有希望的途径 (Imaide 等人,2021).

作用机制

PROTAC BET Degrader-10 works by forming a ternary complex with the target protein and an E3 ligase . This complex formation brings the ensemble into close proximity with the protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI via the ubiquitin-proteasome system .

安全和危害

PROTAC BET Degrader-10 is shipped under ambient temperature as a non-hazardous chemical . It should be stored in a dry, dark place at -20°C .

未来方向

Targeted protein degradation, including the use of PROTACs like PROTAC BET Degrader-10, is gaining widespread attention due to its advantages over traditional small molecule inhibitors . It has the potential to target “undruggable” targets and overcome inhibitor drug resistance . Future research will likely focus on optimizing the design of PROTACs and expanding their use in treating various diseases .

属性

InChI

InChI=1S/C39H38ClN8O6S/c1-20-21(2)55-39-32(20)34(23-11-13-25(40)14-12-23)43-27(35-46-45-22(3)47(35)39)18-31(51)41-17-6-4-5-10-29(49)42-19-24-8-7-9-26-33(24)38(54)48(37(26)53)28-15-16-30(50)44-36(28)52/h7-9,11-14,28H,4-6,10,15-19H2,1-3H3,(H,41,51)(H,42,49)(H,44,50,52)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWSOWKODOMZQCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=N[C](C3=NN=C(N23)C)CC(=O)NCCCCCC(=O)NCC4=C5C(=CC=C4)C(=O)N(C5=O)C6CCC(=O)NC6=O)C7=CC=C(C=C7)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H38ClN8O6S
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

782.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。